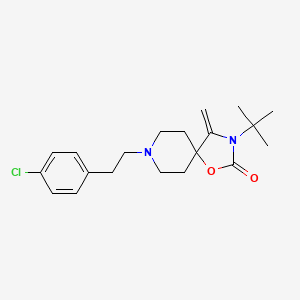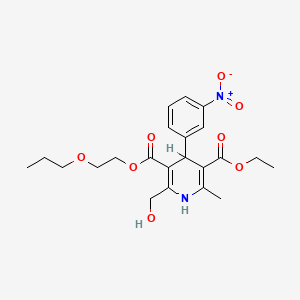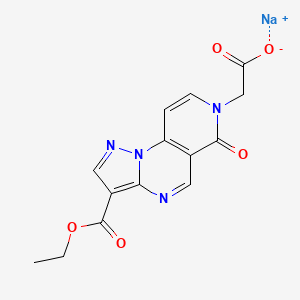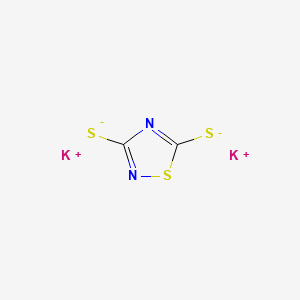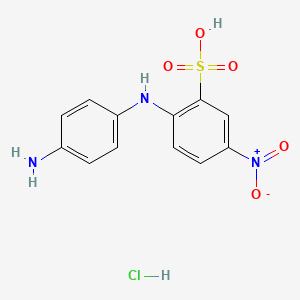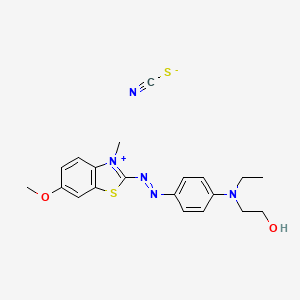
Noneth-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noneth-3, also known as triethylene glycol monononyl ether, is a chemical compound with the molecular formula C15H32O4. It is a nonionic surfactant commonly used in various industrial and scientific applications due to its unique properties. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Noneth-3 is typically synthesized through the reaction of nonyl alcohol with ethylene oxide. The process involves the following steps:
Reaction of Nonyl Alcohol with Ethylene Oxide: Nonyl alcohol is reacted with ethylene oxide in the presence of a catalyst, usually potassium hydroxide, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Feeding of Reactants: Nonyl alcohol and ethylene oxide are continuously fed into a reactor.
Catalytic Reaction: The reaction is catalyzed by potassium hydroxide, and the temperature and pressure are carefully controlled to optimize the reaction rate and yield.
Separation and Purification: The product is separated from the reaction mixture and purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Noneth-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: this compound can undergo substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Products with different functional groups replacing the ether group.
Wissenschaftliche Forschungsanwendungen
Noneth-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Wirkmechanismus
Noneth-3 exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of compounds. The molecular targets and pathways involved include:
Surface Tension Reduction: this compound molecules align at the interface of different phases, reducing surface tension and promoting emulsification.
Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregates.
Vergleich Mit ähnlichen Verbindungen
Noneth-3 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol Monononyl Ether: Similar in structure but with different chain lengths and properties.
Nonylphenol Ethoxylates: Have similar surfactant properties but differ in their environmental impact and biodegradability.
This compound stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
55489-51-5 |
|---|---|
Molekularformel |
C15H32O4 |
Molekulargewicht |
276.41 g/mol |
IUPAC-Name |
2-[2-(2-nonoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-10-17-12-14-19-15-13-18-11-9-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
IARJEKFKATUDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


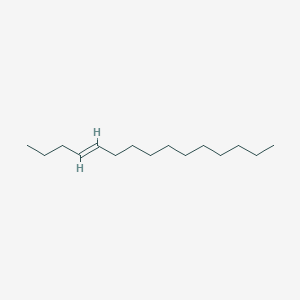
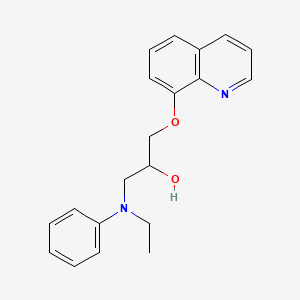
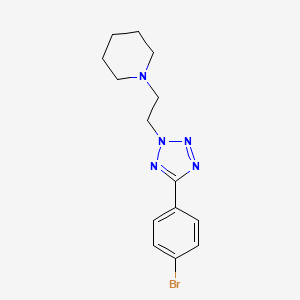

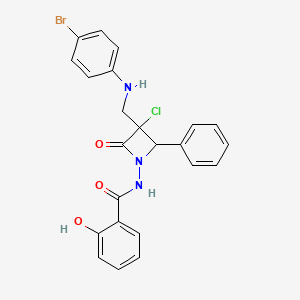
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)
